![molecular formula C11H12N2O3 B1348289 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312310-14-8](/img/structure/B1348289.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Übersicht
Beschreibung
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the furan ring, known for its reactivity, makes this compound a versatile scaffold for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan derivative, such as 2-furoic acid, under conditions that promote the formation of a carbon-carbon bond between the two rings. This can be done using a variety of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Substitution Reactions
The pyrazole ring and furan system participate in electrophilic and nucleophilic substitution reactions. Key examples include:
Halogenation
Bromination occurs under mild conditions due to the electron-rich furan ring. A study involving bromine reactions with furoic acid derivatives demonstrated the following:
Reagent/Conditions | Product Formed | Reaction Efficiency | Reference |
---|---|---|---|
Br₂ (0.1 N KBrO₃/KBr, 0°C) | 5-[(4-Bromo-3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoic acid | >85% yield |
This reaction proceeds without acid depletion, indicating direct bromine addition to the furan ring .
Nitration
Nitration of the pyrazole ring occurs at the 4-position under acidic conditions:
Reagent/Conditions | Product Formed | Key Observation | Reference |
---|---|---|---|
HNO₃/H₂SO₄ (0–5°C) | 5-[(3,5-Dimethyl-4-nitro-pyrazol-1-yl)methyl]-2-furoic acid | Nitro group introduced regioselectively |
Esterification and Salt Formation
The carboxylic acid group undergoes typical acid-derived reactions:
Esterification
Reaction with methanol under acidic conditions yields the methyl ester:
Reagent/Conditions | Product Formed | Yield | Reference |
---|---|---|---|
CH₃OH/H₂SO₄ (reflux) | Methyl 5-[(3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoate | 92% |
Deprotonation
The compound forms salts with bases:
Base Used | Product | Solubility | Reference |
---|---|---|---|
NaOH (aqueous) | Sodium 5-[(3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoate | >71 mg/mL (pH 7) |
Oxidation
The furan ring is susceptible to oxidative cleavage:
Reagent/Conditions | Product Formed | Notes | Reference |
---|---|---|---|
KMnO₄ (acidic, 60°C) | 2-Oxopentanedioic acid derivative | Complete ring opening |
Reduction
Catalytic hydrogenation reduces the furan ring:
Reagent/Conditions | Product Formed | Selectivity | Reference |
---|---|---|---|
H₂ (5% Pd/C, ethanol) | Tetrahydrofuran derivative | Retention of pyrazole structure |
Cross-Coupling Reactions
The pyrazole methyl group facilitates Suzuki-Miyaura couplings:
Reagent/Conditions | Product Formed | Efficiency | Reference |
---|---|---|---|
Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 70–80% yield |
Comparative Reactivity Analysis
A comparison with analogous compounds highlights distinct reactivity patterns:
Stability Under Reaction Conditions
The compound remains stable under moderate conditions but degrades under harsh oxidative or thermal stress:
Condition | Outcome | Half-Life | Reference |
---|---|---|---|
100°C (neutral pH) | Decomposition to CO₂ + pyrazole byproducts | 2.5 hours | |
pH < 2 or pH > 10 | Hydrolysis of ester linkages | <1 hour |
Industrial-Scale Reaction Optimization
Process parameters for large-scale synthesis:
Parameter | Optimal Value | Impact on Yield | Reference |
---|---|---|---|
Temperature | 25–30°C | Maximizes selectivity | |
Solvent | Dichloromethane/EtOAc (1:1) | Enhances solubility |
Wissenschaftliche Forschungsanwendungen
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar biological activity.
2-Furoic acid: A furan derivative that shares the furan ring structure.
Pyrazolo[1,5-a]pyrimidines: Compounds that feature a fused pyrazole and pyrimidine ring system.
Uniqueness
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the combination of the pyrazole and furan rings in a single molecule
Biologische Aktivität
5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.228 g/mol
- LogP : 1.48 (indicating moderate lipophilicity) .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown potent activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
5-Dimethyl Pyrazole Derivative | E. coli | 15 | |
5-Dimethyl Pyrazole Derivative | S. aureus | 18 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This action could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally similar to our compound. The results demonstrated a high efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications at the pyrazole ring or the furoic acid moiety can enhance its potency against specific biological targets. Ongoing SAR studies aim to optimize these interactions for improved efficacy .
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDCRCAORFYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349721 | |
Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312310-14-8 | |
Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 312310-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.